molecular formula C8H11N B3423175 2-Phenyl(2-~13~C)ethan-1-amine CAS No. 287100-58-7

2-Phenyl(2-~13~C)ethan-1-amine

Cat. No.: B3423175
CAS No.: 287100-58-7
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Description

2-Phenyl(2-~13~C)ethan-1-amine is a labeled compound where the carbon-13 isotope is incorporated into the phenyl ring. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl(2-~13~C)ethan-1-amine typically involves the introduction of the carbon-13 isotope into the phenyl ring. One common method is the catalytic hydrogenation of 2-Phenylacetonitrile using a carbon-13 labeled precursor. The reaction is carried out under hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl(2-~13~C)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Phenyl(2-~13~C)ethan-1-amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenyl(2-~13~C)ethan-1-amine involves its interaction with various molecular targets. The carbon-13 labeling allows for precise tracking of the compound’s behavior in chemical and biological systems. The compound can participate in various biochemical pathways, providing insights into metabolic processes and reaction mechanisms .

Comparison with Similar Compounds

    2-Phenylethan-1-amine: The non-labeled version of the compound.

    N-Methyl-2-phenylethan-1-amine: A methylated derivative.

    2-Phenyl(2-~13~C)ethanol: A labeled alcohol derivative.

Uniqueness: 2-Phenyl(2-~13~C)ethan-1-amine is unique due to its isotopic labeling, which provides enhanced analytical capabilities. The incorporation of carbon-13 allows for detailed NMR studies, making it a valuable tool in research applications where precise molecular tracking is required .

Properties

IUPAC Name

2-phenyl(213C)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-PTQBSOBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745688
Record name 2-Phenyl(2-~13~C)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-58-7
Record name 2-Phenyl(2-~13~C)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-58-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl(2-~13~C)ethan-1-amine
Reactant of Route 2
2-Phenyl(2-~13~C)ethan-1-amine
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Reactant of Route 6
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